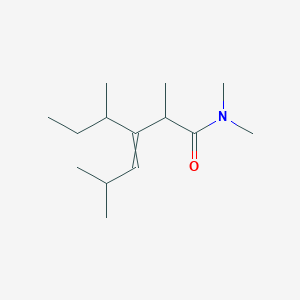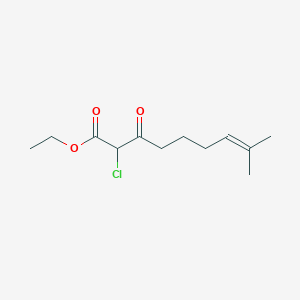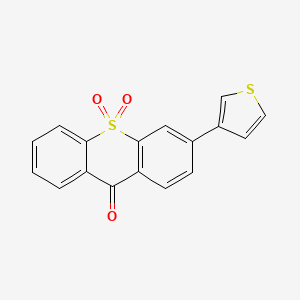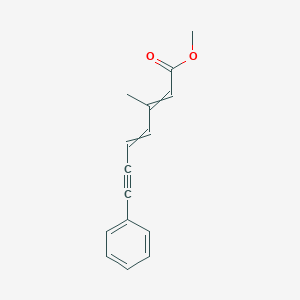
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group and a hex-3-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide typically involves the reaction of butan-2-ylamine with a suitable hex-3-enamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-2-enamide: Similar structure but with a different position of the double bond.
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-4-enamide: Another isomer with the double bond at a different position.
3-(Butan-2-yl)-N,N,2,5-tetramethylhexane: Lacks the double bond, making it a saturated analog.
Uniqueness
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
922177-57-9 |
|---|---|
Formule moléculaire |
C14H27NO |
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
3-butan-2-yl-N,N,2,5-tetramethylhex-3-enamide |
InChI |
InChI=1S/C14H27NO/c1-8-11(4)13(9-10(2)3)12(5)14(16)15(6)7/h9-12H,8H2,1-7H3 |
Clé InChI |
YIKDZFRQBVKTIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=CC(C)C)C(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)


![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


